MAGE-1 (62-70) -

MAGE-1 (62-70)

Catalog Number: EVT-243625
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 1; MAGE-1
Source and Classification

MAGE-1 (62-70) originates from the MAGE-A1 gene, which is located on chromosome X. The MAGE family is classified as tumor-associated antigens and is primarily recognized in malignant cells. These antigens are particularly significant in the context of melanoma and other cancers, as they can stimulate cytotoxic T lymphocytes, leading to targeted destruction of tumor cells. MAGE-A1 is one of several MAGE genes that have been identified, with varying expression profiles across different types of tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-1 (62-70) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The following steps outline the general process:

  1. Preparation: The solid support is functionalized with a linker that allows for the attachment of the first amino acid.
  2. Coupling: Protected amino acids are coupled to the growing chain using coupling reagents such as N,N'-diisopropylcarbodiimide.
  3. Deprotection: After each coupling step, protective groups are removed to expose the reactive sites for subsequent amino acid additions.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the solid support and any remaining protective groups are removed.

This method enables high purity and yield of peptides like MAGE-1 (62-70), which are crucial for subsequent immunological studies .

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-1 (62-70) can participate in several chemical reactions relevant to its function:

  1. Peptide-MHC Binding: The primary reaction involves the binding of MAGE-1 (62-70) to Major Histocompatibility Complex Class I molecules on antigen-presenting cells. This interaction is crucial for T-cell recognition.
  2. T-cell Activation: Upon recognition by T-cells, this binding triggers a cascade of intracellular signaling pathways leading to T-cell activation and proliferation.

These reactions are essential for initiating an immune response against tumor cells expressing MAGE antigens .

Mechanism of Action

Process and Data

The mechanism by which MAGE-1 (62-70) exerts its effects involves several steps:

  1. Presentation: The peptide is presented on the surface of antigen-presenting cells via Major Histocompatibility Complex Class I molecules.
  2. Recognition: Cytotoxic T lymphocytes recognize the peptide-MHC complex through their T-cell receptors.
  3. Activation: This recognition leads to T-cell activation, resulting in the release of cytotoxic granules that induce apoptosis in target cells expressing the corresponding antigen.

Studies have shown that T-cells specific for MAGE-1 (62-70) can effectively kill tumor cells expressing this antigen, supporting its potential use in cancer immunotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-1 (62-70) possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 800 Da.
  • Solubility: Soluble in aqueous buffers at physiological pH.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

These properties are important for its handling in laboratory settings and its application in therapeutic contexts .

Applications

Scientific Uses

MAGE-1 (62-70) has several applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting strong immune responses against tumors expressing MAGE antigens.
  2. Diagnostic Tools: Detection of MAGE-specific T-cells can be used as a biomarker for monitoring tumor progression or response to therapy.
  3. Research Studies: It provides a model system for studying T-cell responses and antigen processing pathways.
Introduction to MAGE-1 in Oncology and Immunotherapy

Biological Significance of MAGE Proteins in Tumorigenesis

MAGE-A proteins belong to the larger type I MAGE family (60+ genes clustered on chromosome Xq28), distinguished from ubiquitously expressed type II MAGE proteins by their strict germline-restricted expression in normal tissues [8] [9]. Epigenetic reprogramming in cancers—particularly promoter demethylation—triggers aberrant MAGE-A re-expression:

  • Functional Roles: MAGE-A proteins act as oncogenic co-regulators by interacting with E3 ubiquitin ligases (e.g., TRIM28) and tumor suppressors. MAGE-A1 binds p53, inhibiting its transactivation function and apoptosis induction, while MAGE-A2/A3 promote ubiquitin-mediated degradation of AMPK, dysregulating cellular metabolism [3] [9].
  • Therapeutic Resistance: MAGE-A expression correlates with chemoresistance in gastric, ovarian, and lung cancers. MAGE-A1/3/6 overexpression in paclitaxel-treated ovarian cancer cells sustains proliferation by suppressing pro-apoptotic pathways [2] [8].
  • Tumor Heterogeneity: MAGE-A expression exhibits intratumoral and intermetastatic variability. In non-small cell lung cancer (NSCLC), only 45% of lymph node metastases from MAGE-A+ primary tumors retain expression, complicating therapeutic targeting [6].

Table 1: MAGE-A Expression Frequencies in Human Cancers

Tumor TypeMAGE-A1+ (%)MAGE-A3+ (%)MAGE-A4+ (%)Highest Expressed Subtype
Synovial Sarcoma385270MAGE-A4
Melanoma203516MAGE-A3
NSCLC182514MAGE-A3
Triple-Negative Breast Cancer404530MAGE-A3
Esophageal Carcinoma324121MAGE-A3

Data compiled from [6] [7] [8]

MAGE-1 (62-70) as a Tumor-Specific Antigen: Contextualizing Its Role in Immune Surveillance

The nonapeptide MAGE-1 (62-70) exemplifies an ideal tumor-specific antigen due to its:

  • Biogenesis and Presentation: Intracellular MAGE-A1 undergoes proteasomal cleavage, generating the 9-mer peptide EADPTGHSY, which is transported into the endoplasmic reticulum via TAP proteins. It binds HLA-A*01 with high affinity (IC50 < 50nM), enabling surface presentation to CD8+ T cells [4] [9].
  • Immune Evasion Mechanisms: Despite antigen presentation, spontaneous T-cell responses against MAGE-1 (62-70) are rare (<0.001% circulating CD8+ T cells). Tumors exploit T-cell exhaustion (PD-1, LAG-3 upregulation) and immunoediting to eliminate high-avidity T-cell clones, permitting immune escape [6] [9].
  • Heterogeneity Challenge: MAGE-A1 protein expression is spatially heterogeneous. In melanoma biopsies, <30% tumor cells express MAGE-A1 in 60% of positive cases, reducing effective immune targeting and enabling antigen-loss variants post-therapy [6].

Table 2: MAGE-1 (62-70) Immune Characteristics

PropertyDetailFunctional Implication
Parent ProteinMAGE-A1 (317 amino acids)Intracellular localization limits antibody access
Peptide SequenceGlu-Ala-Asp-Pro-Thr-Gly-His-Ser-Tyr (62-70)Anchor residues at P2 (Ala), P9 (Tyr) for HLA-A*01
HLA RestrictionHLA-A*01:01~15% Caucasian prevalence, lower in Asians
TCR AvidityKD = 1–10 μMLow affinity enables immune escape
Natural T-cell Frequency<0.001% peripheral CD8+ T cellsRequires ex vivo expansion for therapy

Data derived from [4] [6] [9]

Historical Evolution of MAGE-A Antigen Research in Cancer Immunology

The trajectory of MAGE research reflects paradigm shifts in cancer immunotherapy:

  • Discovery Era (1991–2000): Thierry Boon’s team cloned MAGE-1 using autologous CTLs from melanoma patient MZ2, validating CTAs as viable targets [8]. Early trials (1995–2000) tested MAGE-1/3 peptides in HLA-A*01+ melanoma patients, demonstrating CTL induction but limited regression (5% ORR) [3] [8].
  • Vaccine Development (2001–2015): Phase III trials like MAGRIT (NSCLC, n=2,312) tested recombinant MAGE-A3 protein + AS15 adjuvant. Despite antigen-specific antibodies, no survival benefit emerged (HR=1.02), exposing limitations: poor CD8+ T-cell priming and heterogeneous expression [1] [6].
  • Adoptive Therapy Renaissance (2015–Present): TCR-engineered T cells (TCR-T) targeting MAGE-A4 (afamitresgene autoleucel) achieved FDA approval (2024) for synovial sarcoma (39% ORR). MAGE-1 (62-70)-specific TCR-T now enters trials leveraging high-affinity TCRs and TME-modifying strategies like TGFβ-resistant receptors [7] [9].

Table 3: Evolution of Clinical Approaches Targeting MAGE Epitopes

EraTherapeutic ApproachKey Clinical TrialOutcomeLessons Learned
1995–2005Peptide vaccines (MAGE-1/3)Van Der Bruggen et al. (1995)2/8 melanoma PRsLimited T-cell persistence
2005–2015Protein vaccines + adjuvantsMAGRIT (NSCLC, n=2,312)No DFS benefit (HR=1.02)CD4+ response ≠ efficacy
2015–2020DC vaccines (MAGE mRNA-electroporated)NCT01686334 (melanoma)3/15 SD, no CR/PRImproved DC maturation critical
2020–PresentTCR-engineered T cellsSPEARHEAD-1 (MAGE-A4, synovial sarcoma)39% ORR, mDOR=28.1 weeksCD8α co-receptor enhances CD4+ function

Data from [1] [3] [6]

Properties

Product Name

MAGE-1 (62-70)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.